molecular formula C11H15NO3S B3234583 [Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid CAS No. 1353978-17-2

[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid

Cat. No.: B3234583
CAS No.: 1353978-17-2
M. Wt: 241.31 g/mol
InChI Key: UNEYFTHAYZYUAK-UHFFFAOYSA-N
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Description

[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid is a complex organic compound that features a thiophene ring, an isopropyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid typically involves multiple steps. One common method includes the reaction of 2-acetylthiophene with isopropylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The amino-acetic acid moiety can facilitate binding to biological molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid is unique due to its combination of a thiophene ring, an isopropyl group, and an amino-acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

2-[(2-oxo-2-thiophen-2-ylethyl)-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8(2)12(7-11(14)15)6-9(13)10-4-3-5-16-10/h3-5,8H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEYFTHAYZYUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)C1=CC=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236389
Record name Glycine, N-(1-methylethyl)-N-[2-oxo-2-(2-thienyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353978-17-2
Record name Glycine, N-(1-methylethyl)-N-[2-oxo-2-(2-thienyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353978-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(1-methylethyl)-N-[2-oxo-2-(2-thienyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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